Superior Anxiolytic Efficacy to Diazepam in Multicenter Phase III Clinical Trial
In a multicenter randomized Phase III trial (n=150), fabomotizole (30 mg/day) produced a significantly greater reduction in anxiety than diazepam (30 mg/day) over 30 days, as measured by the Hamilton Anxiety Rating Scale (HAMA) [1]. The proportion of patients achieving clinically meaningful improvement (reduction in disease severity) was 72% with fabomotizole versus 58% with diazepam, and the proportion of patients reaching mild or no disorder post-treatment was 69% versus 44% [2].
| Evidence Dimension | Anxiolytic efficacy (HAMA total score reduction) |
|---|---|
| Target Compound Data | HAMA score reduction difference: 2.93 points greater than diazepam [95% CI: 0.67, 5.19]; 72% of patients showed reduction in disease severity |
| Comparator Or Baseline | Diazepam (30 mg/day): HAMA score reduction baseline; 58% of patients showed reduction in disease severity |
| Quantified Difference | Δ HAMA score = 2.93 points (p = 0.01); 14% absolute increase in responder rate; 25% absolute increase in patients reaching mild/no disorder |
| Conditions | Multicenter randomized trial; 150 patients with generalized anxiety disorder (GAD) or adjustment disorders; 30-day treatment; doses: fabomotizole 30 mg/day, diazepam 30 mg/day |
Why This Matters
Demonstrates superior anxiolytic efficacy over diazepam, the gold-standard benzodiazepine comparator, with quantified effect size and responder rate advantage that directly informs therapeutic selection.
- [1] Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam. Ter Arkh. 2016;88(8):73-86. View Source
- [2] Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam. Ter Arkh. 2016;88(8):73-86. (Data extracted: responder rates and severity outcomes). View Source
